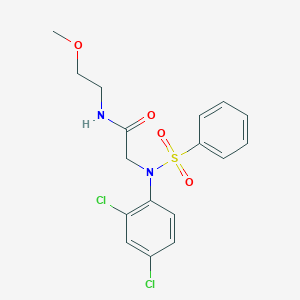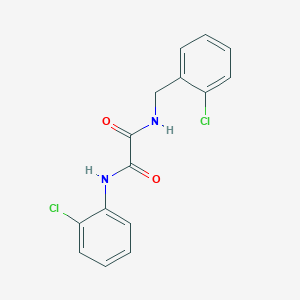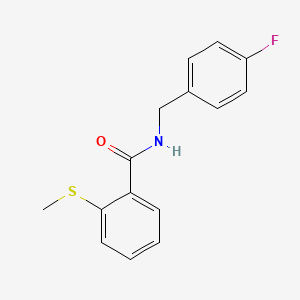
N~2~-(2,4-dichlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,4-dichlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DMP 777, is a compound that has gained significant attention in the field of scientific research due to its potential applications in the study of various biochemical and physiological processes.
作用机制
DMP 777 acts as a competitive inhibitor of GlyT1, binding to the same site as glycine. This binding prevents the reuptake of glycine, leading to an increase in the concentration of glycine in the synaptic cleft. This increase in glycine concentration enhances the activity of NMDA receptors, leading to an increase in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
DMP 777 has been shown to enhance the activity of NMDA receptors, leading to an increase in synaptic plasticity, learning, and memory. It has also been shown to have neuroprotective effects, protecting neurons from damage due to oxidative stress and excitotoxicity.
实验室实验的优点和局限性
One advantage of using DMP 777 in lab experiments is its high potency and selectivity for GlyT1. This allows for precise manipulation of the concentration of glycine in the synaptic cleft and the activity of NMDA receptors. However, one limitation is that DMP 777 is not selective for GlyT1, and can also inhibit the activity of GlyT2, which is responsible for the reuptake of glycine in the spinal cord. This can lead to unwanted effects on motor function.
未来方向
For research on DMP 777 include further investigation of its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, research could focus on developing more selective GlyT1 inhibitors with fewer unwanted effects on motor function. Finally, research could investigate the potential of DMP 777 in the treatment of other neurological disorders such as stroke and traumatic brain injury.
合成方法
The synthesis method of DMP 777 involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with N-(2-methoxyethyl)glycine in the presence of a base such as triethylamine. The resulting product is then reacted with aniline to obtain DMP 777 in high yield and purity.
科学研究应用
DMP 777 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to inhibit the activity of the enzyme glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the synaptic cleft. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft, which in turn enhances the activity of NMDA receptors. NMDA receptors are important in the regulation of synaptic plasticity, learning, and memory. Therefore, DMP 777 has been proposed as a potential therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-25-10-9-20-17(22)12-21(16-8-7-13(18)11-15(16)19)26(23,24)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPJLIJNMYZKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[5-(2-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127551.png)
![6,6-dimethyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5127557.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5127568.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methylphenyl)propanamide](/img/structure/B5127571.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5127579.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5127583.png)
![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)



![3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B5127623.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)
![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)
methyl]phosphonate](/img/structure/B5127661.png)